去异丙基喷替索米

描述

Synthesis Analysis

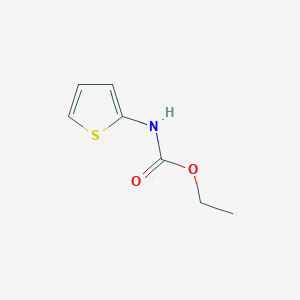

The synthesis of N-Desisopropyl Pentisomide involves the biotransformation of Pentisomide, where it is identified as a major metabolite. A high-performance liquid chromatographic method has been developed for the simultaneous determination of Pentisomide and N-Desisopropyl Pentisomide in plasma, urine, and tissues. This method involves solid-phase extraction and has shown high sensitivity and selectivity, indicating the complexity of synthesizing and detecting these compounds (Plomp & Buijs, 1993).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of N-Desisopropyl Pentisomide are not directly available, research on related compounds and their complex formations provides insight into the methods and technologies employed in understanding molecular structures. For instance, pentanuclear cyanide-bridged complexes based on Co(II) ions have been synthesized and structurally characterized, showing the potential complexities and analytical approaches that could be applied to studying N-Desisopropyl Pentisomide (Batchelor et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of N-Desisopropyl Pentisomide can be inferred from studies on similar compounds. For example, the reactivity of sodium diisopropylamide in various conditions highlights the complexities of chemical reactions involving isopropyl groups, which are relevant to the understanding of N-Desisopropyl Pentisomide's chemical behavior (Algera et al., 2017).

Physical Properties Analysis

Studies on related compounds, such as the synthesis and characterization of injectable, thermally and chemically gelable, amphiphilic poly(N-isopropylacrylamide)-based macromers, provide an understanding of the physical properties that could be relevant to N-Desisopropyl Pentisomide. These studies explore the thermal and physical gelation properties, indicating the importance of physical properties analysis in the broader context of compound characterization (Hacker et al., 2008).

Chemical Properties Analysis

The chemical properties of compounds like N-Desisopropyl Pentisomide can also be inferred from studies on the synthesis and characterization of related compounds. For instance, the synthesis and characterization of poly(N-vinylpyrrolidone)-grafted poly(N-isopropylacrylamide) copolymers highlight the importance of understanding the chemical behavior and interactions of polymers with similar functional groups (Song et al., 2011).

科学研究应用

阵发性室上性心动过速的治疗

喷替索米已显示出治疗阵发性室上性心动过速(一种以异常快速的心律为特征的疾病)的潜力。它增加了结内和结下传导时间,并有效防止某些患者出现心动过速(Kühlkamp 等人,1990)。此外,一项研究表明,单次口服喷替索米通过阻断逆行传导阻滞,抑制了几名患者的阵发性室上性心动过速(Yasui 等人,1993)。

生物样品分析

研究已经开发出快速、灵敏、选择性地测定血浆、尿液和组织中的喷替索米及其主要代谢物去异丙基喷替索米的方法(Plomp & Buijs,1993)。这对于监测治疗期间的水平至关重要。

室性心动过速的治疗

喷替索米可有效延长室性心动过速周期长度,而不会产生促心律失常的恶化作用,尤其是在其他抗心律失常药物失败的患者中(Vergara 等人,1990)。

老年个体的剂量考虑

由于肾脏清除率和肌酐清除率降低,老年个体需要减少喷替索米的剂量或给药频率(Holt 等人,1991)。

与其他抗心律失常药物的比较

喷替索米对其他抗心律失常药物(如氟卡尼和普罗帕酮)具有相似的电生理效应,但由于潜在的副作用,其在治疗阵发性室上性心动过速中的长期疗效受到限制(Kühlkamp 等人,1992)。

对心肌兴奋和复极化的影响

有研究表明,喷替索米对心肌去极化和复极化有独特的影响,可能与现有的抗心律失常药物不同(Olsson 等人,1991)。

属性

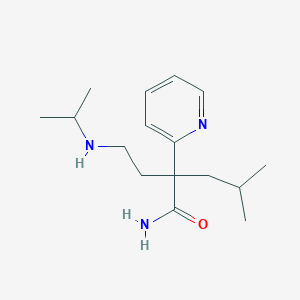

IUPAC Name |

4-methyl-2-[2-(propan-2-ylamino)ethyl]-2-pyridin-2-ylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O/c1-12(2)11-16(15(17)20,8-10-18-13(3)4)14-7-5-6-9-19-14/h5-7,9,12-13,18H,8,10-11H2,1-4H3,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOAPMDVMHIKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCNC(C)C)(C1=CC=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909929 | |

| Record name | 4-Methyl-2-{2-[(propan-2-yl)amino]ethyl}-2-(pyridin-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desisopropyl Pentisomide | |

CAS RN |

106132-93-8 | |

| Record name | CM 40534 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106132938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-{2-[(propan-2-yl)amino]ethyl}-2-(pyridin-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B21761.png)

![2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol](/img/structure/B21775.png)

![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine](/img/structure/B21794.png)